Cas no 1627590-08-2 (potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide)

potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide 化学的及び物理的性質
名前と識別子
-
- potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide
- 1627590-08-2
- EN300-26624735
- potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide
-
- インチ: 1S/C12H16BF3NO2.K/c1-12(2,3)19-11(18)17-8-9-5-4-6-10(7-9)13(14,15)16;/h4-7H,8H2,1-3H3,(H,17,18);/q-1;+1
- InChIKey: JFDZMPSCUCRKRT-UHFFFAOYSA-N
- ほほえんだ: [K+].F[B-](C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 313.0863249g/mol
- どういたいしつりょう: 313.0863249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26624735-0.25g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 0.25g |
$393.0 | 2025-03-20 | |
Enamine | EN300-26624735-0.5g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 0.5g |
$410.0 | 2025-03-20 | |
Enamine | EN300-26624735-5.0g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 5.0g |
$1240.0 | 2025-03-20 | |
Enamine | EN300-26624735-10.0g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 10.0g |
$1839.0 | 2025-03-20 | |
Enamine | EN300-26624735-0.1g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-26624735-1.0g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 1.0g |
$428.0 | 2025-03-20 | |
Enamine | EN300-26624735-0.05g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 0.05g |
$359.0 | 2025-03-20 | |
Enamine | EN300-26624735-1g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 1g |
$428.0 | 2023-09-12 | ||
Enamine | EN300-26624735-10g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 10g |
$1839.0 | 2023-09-12 | ||
Enamine | EN300-26624735-2.5g |
potassium [3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]trifluoroboranuide |
1627590-08-2 | 95.0% | 2.5g |
$838.0 | 2025-03-20 |
potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuideに関する追加情報
Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide (CAS No. 1627590-08-2): A Comprehensive Overview
Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide (CAS No. 1627590-08-2) is a unique and highly specialized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, also known as KPTF, is a derivative of trifluoroborane and features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable tool in various research applications.
The structure of Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide is characterized by its trifluoroborane moiety, which is known for its ability to form stable complexes with various organic and inorganic ligands. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for controlled deprotection and subsequent functionalization. This feature is particularly useful in synthetic organic chemistry, where precise control over reaction conditions and intermediates is crucial.
Recent studies have highlighted the potential of KPTF in the development of novel therapeutic agents. One notable application is in the field of cancer research, where Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide has been investigated for its ability to target specific enzymes involved in tumor growth and metastasis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that KPTF can effectively inhibit the activity of certain kinases, which are key regulators of cell proliferation and survival.
In addition to its potential in cancer therapy, Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) revealed that KPTF can cross the blood-brain barrier and modulate the activity of specific neurotransmitter receptors, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide involves several well-defined steps, including the formation of the tert-butoxycarbonyl protected amino group and the subsequent attachment to the phenyl ring. The trifluoroborane moiety is typically introduced through a boron trifluoride etherate complex, followed by deprotection under mild conditions to yield the final product. This synthetic route allows for high yields and purity, making it suitable for large-scale production.
The physical and chemical properties of KPTF have been extensively characterized. It is a white crystalline solid with a melting point of approximately 150°C and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under various conditions has been studied, with results indicating that it remains stable at room temperature but may degrade under acidic or basic conditions.
In terms of safety and handling, Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide should be stored in a cool, dry place away from direct sunlight and sources of heat. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound to prevent skin contact and inhalation.
The potential applications of KPTF extend beyond medicinal chemistry. In materials science, it has been explored as a precursor for the synthesis of boron-containing polymers with unique mechanical and thermal properties. These polymers have shown promise in various industrial applications, including coatings, adhesives, and composites.
In conclusion, Potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide (CAS No. 1627590-08-2) is a versatile compound with significant potential in both research and industrial settings. Its unique chemical structure and functional groups make it an attractive candidate for further investigation in areas such as drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing scientific challenges.
1627590-08-2 (potassium 3-({(tert-butoxy)carbonylamino}methyl)phenyltrifluoroboranuide) 関連製品
- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)
- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)
- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 2007917-24-8(Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)




